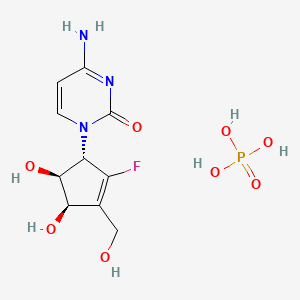

Roducitabine phosphate

Description

Contextualizing Nucleoside Analogs in Antineoplastic Research

Nucleoside analogs are a cornerstone of chemotherapy, having been successfully employed in the treatment of various cancers for decades. mdpi.com These compounds are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. mdpi.comnih.gov This structural mimicry allows them to interfere with the synthesis of nucleic acids, a process that is highly active in rapidly proliferating cancer cells. nih.govpatsnap.com By integrating into DNA or RNA strands, or by inhibiting key enzymes involved in their synthesis, nucleoside analogs can halt cell division and induce apoptosis, or programmed cell death. nih.govpatsnap.com

The development of new nucleoside analogs is driven by the need to overcome challenges such as drug resistance and to improve the therapeutic window of existing agents. ebi.ac.uknih.gov Researchers continuously explore modifications to the sugar or base components of the nucleoside structure to enhance efficacy, selectivity, and pharmacokinetic properties. mdpi.com

Overview of Roducitabine Phosphate's Preclinical Therapeutic Rationale

Roducitabine phosphate (B84403) is a cytidine (B196190) analog that has demonstrated a promising preclinical profile. ebi.ac.uk Its therapeutic rationale is multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation. Upon administration, this compound is designed to be converted into its active triphosphate form within the body. pharmacompass.com

The primary mechanisms of action for this compound include:

Inhibition of DNA and RNA Synthesis: The active triphosphate metabolite of roducitabine can be incorporated into both DNA and RNA, disrupting their synthesis and leading to the induction of apoptotic cell death in cancer cells. pharmacompass.comncats.io

Down-regulation of DNA Methyltransferase 1 (DNMT1): Roducitabine has been shown to inhibit DNMT1, an enzyme crucial for maintaining DNA methylation patterns. ebi.ac.ukncats.io Aberrant DNA methylation is a hallmark of cancer, and by inhibiting this enzyme, roducitabine can potentially lead to the re-expression of tumor suppressor genes. ebi.ac.uk

Activity in Resistant Tumors: A significant aspect of its preclinical rationale is its demonstrated activity against cancer cell lines and xenograft models that are resistant to other nucleoside analogs, such as gemcitabine (B846). ebi.ac.ukncats.io This suggests that roducitabine may bypass common mechanisms of drug resistance.

These mechanisms collectively provide a strong basis for the investigation of this compound as a potent and selective anticancer agent.

Historical Development and Initial Preclinical Characterization of this compound

This compound, with the developmental code RX-3117, emerged from research efforts focused on creating novel nucleoside analogs with improved anticancer activity and pharmacological profiles. ebi.ac.uk It is a small molecule designed for oral administration. ebi.ac.uk

Initial preclinical studies characterized roducitabine as a potent inhibitor of tumor growth across a broad spectrum of human cancer cell lines. ncats.io In xenograft models, which involve implanting human tumors into immunodeficient mice, orally administered roducitabine demonstrated significant tumor growth inhibition in various cancer types, including colon, lung, pancreatic, and renal cancers. ebi.ac.ukncats.io Notably, in some of these models, its efficacy was superior to that of the established chemotherapy drug, gemcitabine. ebi.ac.ukncats.io

A key finding from its initial characterization was its ability to retain its antitumor activity in cancer cell lines that had developed resistance to gemcitabine. ncats.io This suggested a distinct mechanism of activation or interaction with cellular targets. Further research identified that roducitabine is selectively activated by the enzyme uridine-cytidine kinase 2 (UCK2), which is often overexpressed in tumor cells. ebi.ac.uk This tumor-selective activation is a critical aspect of its design, potentially leading to a more favorable safety profile by minimizing effects on normal, healthy cells.

Table 1: Preclinical Efficacy of Roducitabine (RX-3117) in Human Tumor Xenograft Models

| Tumor Model | Gemcitabine Tumor Growth Inhibition (TGI) | Roducitabine (Oral) Tumor Growth Inhibition (TGI) |

| Colo 205 (Colon) | 28% | 100% |

| H460 (Non-small cell lung) | 30% | 78% |

| H69 (Small cell lung) | 25% | 62% |

| CaSki (Cervical) | 0% | 66% |

| Data sourced from a 2020 expert opinion on RX-3117. ebi.ac.uk |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2055311-35-6 |

|---|---|

Molecular Formula |

C10H15FN3O8P |

Molecular Weight |

355.21 g/mol |

IUPAC Name |

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one;phosphoric acid |

InChI |

InChI=1S/C10H12FN3O4.H3O4P/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18;1-5(2,3)4/h1-2,7-9,15-17H,3H2,(H2,12,13,18);(H3,1,2,3,4)/t7-,8-,9+;/m1./s1 |

InChI Key |

LWGDFVPZVTXIJI-ZXKHYXLDSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O.OP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Roducitabine Phosphate

Established Synthetic Pathways for Roducitabine Phosphate (B84403)

While specific, detailed synthetic routes for Roducitabine phosphate are not extensively documented in publicly available literature, its structural similarity to Gemcitabine (B846) (2'-deoxy-2',2'-difluoro-D-erythro-pentofuranosylcytidine) allows for the extrapolation of established synthetic pathways. Roducitabine is the L-enantiomer, and its synthesis would follow analogous steps to that of the well-established D-enantiomer, Gemcitabine. The synthesis of the core nucleoside, Roducitabine, is the initial critical phase, followed by phosphorylation to yield the final product.

The synthesis of the difluorinated sugar moiety is a key challenge. One common approach starts from a suitable chiral precursor, such as L-gulono-γ-lactone, which is then subjected to a series of reactions to introduce the difluoro group at the 2'-position. A Reformatsky reaction using ethyl bromodifluoroacetate is a frequently employed method to create the crucial carbon-carbon bond and introduce the difluoro moiety. Subsequent cyclization and functional group manipulations lead to a protected difluororibofuranose intermediate. nih.gov

The coupling of this sugar intermediate with a protected cytosine base is the next pivotal step. This glycosylation reaction is typically achieved using methods such as the silyl-Hilbert-Johnson reaction or by activating the anomeric position of the sugar with a leaving group like a mesylate or bromide. nih.govcore.ac.uk The stereochemistry of this step is crucial to ensure the formation of the desired β-anomer.

Once the nucleoside, Roducitabine, is synthesized, the final step is phosphorylation at the 5'-hydroxyl group. This can be achieved through various phosphorylation agents. A common method involves the use of phosphorylating agents like phosphorus oxychloride (POCl₃) in the presence of a suitable base. To create a phosphate prodrug, which enhances cell permeability and bioavailability, the phosphate moiety is often further modified. For instance, the ProTide technology involves converting the nucleoside monophosphate into a phosphoramidate (B1195095) derivative. acs.orgacs.org This approach masks the negative charges of the phosphate group, facilitating its entry into cells.

A general synthetic scheme for a nucleoside phosphate prodrug, analogous to what would be used for this compound, is outlined below. This involves the protection of the 3'-hydroxyl and the N⁴-amino group of the cytosine base, followed by reaction with a phosphorylating agent, and finally deprotection.

Table 1: Generalized Synthetic Steps for a Nucleoside Phosphate Prodrug

| Step | Description | Key Reagents |

| 1 | Protection of 3'-hydroxyl and N⁴-amino groups of the nucleoside. | (Boc)₂O, K₂CO₃ |

| 2 | Synthesis of the phosphoramidate moiety. | POCl₃, Aryl alcohol, Amino acid ester |

| 3 | Coupling of the protected nucleoside with the phosphoramidate moiety. | ᵗBuMgCl |

| 4 | Deprotection of the protecting groups. | TFA |

This table is a generalized representation based on synthetic strategies for similar nucleoside phosphate prodrugs. acs.org

Novel Chemical Synthesis Approaches for Related Nucleoside Phosphate Prodrugs

Advanced Phosph(on)ate Amidation Reactions in Nucleoside Synthesis

Phosphoramidate prodrugs, a key class of nucleoside phosphate prodrugs, are synthesized through phosph(on)ate amidation reactions. Recent advancements in this area have focused on developing more efficient and stereoselective methods. The phosphorus center in these prodrugs is chiral, and the different diastereomers can exhibit varied biological activities and metabolic stabilities.

One advanced approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry at the phosphorus center during the amidation reaction. This allows for the selective synthesis of the more active diastereomer, which can lead to a more potent drug with a better therapeutic index. Microwave-assisted synthesis has also been explored to accelerate these reactions, significantly reducing reaction times and often improving yields. chemicalbook.com

Table 2: Comparison of Conventional vs. Advanced Phosphoramidate Synthesis

| Feature | Conventional Method | Advanced Method |

| Stereocontrol | Often results in a mixture of diastereomers. | Can be highly stereoselective, yielding a single diastereomer. |

| Reaction Time | Can be several hours to days. | Significantly reduced, often to minutes with microwave irradiation. chemicalbook.com |

| Yields | Moderate to good. | Often improved. |

| Purification | May require challenging separation of diastereomers. | Simplified due to the presence of a single major product. |

Biocatalytic Strategies in Nucleoside Prodrug Preparation

Biocatalysis has emerged as a powerful tool in the synthesis of nucleoside prodrugs, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govnih.gov Enzymes can be used to perform specific transformations on the nucleoside or the prodrug moiety, often with exquisite chemo-, regio-, and stereoselectivity.

One key application of biocatalysis is in the resolution of racemic mixtures or the stereoselective synthesis of chiral building blocks. For instance, lipases can be used for the selective acylation or deacylation of nucleoside analogues, allowing for the separation of enantiomers. Nucleoside phosphorylases are another class of enzymes that have been employed in the synthesis of nucleosides through transglycosylation reactions. nih.gov This can be a more direct and efficient way to form the glycosidic bond compared to purely chemical methods.

Furthermore, enzymes can be used in the preparation of the phosphate prodrug moiety itself. For example, kinases can be used for the regioselective phosphorylation of the 5'-hydroxyl group of the nucleoside. While this is part of the natural activation pathway in cells, engineered kinases can be used in vitro for preparative scale synthesis.

Table 3: Examples of Biocatalytic Reactions in Nucleoside Prodrug Synthesis

| Enzyme Class | Reaction Type | Application |

| Lipases | Acylation/Deacylation | Kinetic resolution of racemic nucleosides. |

| Nucleoside Phosphorylases | Transglycosylation | Stereoselective formation of the glycosidic bond. nih.gov |

| Kinases | Phosphorylation | Regioselective phosphorylation of the 5'-hydroxyl group. |

| Hydrolases | Hydrolysis | Selective deprotection of protecting groups. |

Molecular and Cellular Mechanism of Action of Roducitabine Phosphate in Vitro Preclinical Investigations

Cellular Uptake and Intracellular Activation of Roducitabine Phosphate (B84403)

Role of Phosphate Moieties in Cellular Permeability and Prodrug Design

Information specifically detailing the role of phosphate moieties in the cellular permeability and prodrug design of Roducitabine phosphate is limited. Generally, the addition of phosphate groups to a nucleoside can hinder its passage across the cell membrane due to the negative charge. For this reason, nucleoside analogs are often administered as unphosphorylated prodrugs, which can more readily enter the cell. Once inside, they are phosphorylated to their active forms.

Intracellular Phosphorylation Cascade and Rate-Limiting Enzymes (e.g., Deoxycytidine Kinase)

Roducitabine (BMS-200475) is metabolized within the cell to its di- and triphosphate forms. nih.govnih.gov The triphosphate is the active metabolite. nih.gov Metabolic studies have shown that BMS-200475 is efficiently phosphorylated in human hepatoma cell lines. nih.govnih.gov The accumulation of the triphosphate form has been observed to be rapid. nih.gov However, the specific enzymes involved in this phosphorylation cascade and the rate-limiting steps have not been fully characterized in the available literature. As Roducitabine is a deoxyguanosine analog, it is unlikely that deoxycytidine kinase is the primary enzyme involved in its phosphorylation. nih.gov

Interaction with Deoxyribonucleic Acid and Ribonucleic Acid Synthesis Pathways

The primary mechanism of action identified for this compound is the inhibition of DNA synthesis. nih.govnih.gov

Mechanisms of DNA Synthesis Inhibition

The triphosphate form of Roducitabine acts as an inhibitor of DNA polymerase. frontiersin.orgpatsnap.com By mimicking the natural nucleoside, it can be incorporated into a growing DNA strand, leading to the termination of DNA chain elongation. frontiersin.org Preclinical studies in the context of hepatitis B virus (HBV) have shown that BMS-200475 potently inhibits HBV DNA replication, reducing the levels of viral DNA replicative intermediates. nih.govnih.gov

Mechanisms of RNA Synthesis Inhibition

There is no specific information available in the reviewed literature to suggest that this compound directly inhibits RNA synthesis. The primary focus of existing research has been on its effects on DNA replication.

Incorporation into Nucleic Acids and Functional Consequences

As a nucleoside analog, the active triphosphate form of Roducitabine is designed to be incorporated into DNA. frontiersin.org The consequence of this incorporation is the termination of the elongating DNA strand, thereby halting the process of DNA replication. frontiersin.org This is a key mechanism for its therapeutic effect. The precise functional consequences following this incorporation, beyond chain termination, have not been extensively detailed for this compound.

Epigenetic Modulatory Effects of this compound

The primary mechanism of action for nucleoside analogs like this compound is believed to be through epigenetic modulation, specifically targeting the machinery of DNA methylation.

Inhibition of DNA Methyltransferase 1 (DNMT1) Activity

It is hypothesized that this compound, after intracellular conversion to its active triphosphate form, is incorporated into replicating DNA. This incorporation is thought to create a covalent adduct with DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division. This trapping of DNMT1 leads to its degradation and a subsequent reduction in the cell's ability to maintain methylation marks on newly synthesized DNA strands.

Consequences of Global DNA Hypomethylation

The inhibition of DNMT1 results in a widespread, or global, reduction in DNA methylation levels, a state known as hypomethylation. nih.gov This process does not target specific genes but rather affects the entire genome of proliferating cells. The immediate consequence is a passive loss of methylation patterns with each round of DNA replication. This can lead to a more open chromatin structure, making previously silenced regions of the genome accessible to the transcriptional machinery.

Reactivation of Silenced Gene Expression (e.g., Tumor Suppressor Genes)

A critical outcome of global DNA hypomethylation is the reactivation of genes that were silenced by hypermethylation, a common occurrence in cancer cells. nih.gov Among these are tumor suppressor genes, which play crucial roles in controlling cell growth, repairing DNA damage, and initiating programmed cell death (apoptosis). nih.gov By reversing the hypermethylation of the promoter regions of these genes, this compound is presumed to restore their expression, thereby re-establishing critical cellular control mechanisms. nih.govuni-freiburg.de For instance, the re-expression of silenced tumor suppressor genes can halt the cell cycle to allow for DNA repair or, if the damage is too extensive, trigger apoptosis. u-tokyo.ac.jp

Mechanisms of Apoptotic Cell Death Induction by this compound

The induction of apoptosis is a key therapeutic outcome of many anticancer agents. While the precise apoptotic pathways triggered by this compound require direct investigation, it is likely to involve mechanisms observed with similar compounds. The reactivation of tumor suppressor genes, such as those in the p53 pathway, can directly initiate the intrinsic apoptotic cascade. nih.gov Furthermore, the cellular stress induced by the incorporation of a nucleoside analog into DNA can also trigger DNA damage response pathways that converge on apoptosis. nih.gov Some studies with related compounds have shown that apoptosis can be induced through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov

Comparative Mechanistic Analysis with Structurally Related Nucleoside Analogs

A comparative analysis with decitabine (B1684300) and gemcitabine (B846) highlights both shared and potentially distinct mechanistic features.

| Feature | This compound (Hypothesized) | Decitabine | Gemcitabine |

| Primary Mechanism | Inhibition of DNA methyltransferase (DNMT) | Potent inhibition of DNMT leading to DNA hypomethylation. nih.gov | Primarily acts as a DNA chain terminator and inhibits ribonucleotide reductase. |

| DNA Incorporation | Yes | Yes, incorporated into DNA, trapping DNMT1. | Yes, incorporated into DNA, leading to masked chain termination. nih.gov |

| Effect on DNA Methylation | Global hypomethylation | Induces profound and global DNA hypomethylation. nih.gov | Minimal direct effect on DNA methylation. |

| Apoptosis Induction | Through reactivation of tumor suppressor genes and DNA damage response. | Induces apoptosis through various mechanisms, including ROS production and reactivation of silenced genes. nih.govnih.gov | Induces apoptosis primarily through irreparable DNA damage and chain termination. |

| Cell Cycle Specificity | S-phase dependent | Acts during the S-phase of the cell cycle. nih.gov | S-phase specific, targeting DNA replication. |

Table 1: Comparative Mechanistic Features of Nucleoside Analogs

Decitabine is a well-established hypomethylating agent, and its mechanisms have been extensively studied. nih.govnih.gov Its action is almost entirely attributed to DNMT inhibition and the subsequent epigenetic reprogramming. nih.gov

Gemcitabine , on the other hand, functions primarily as a cytotoxic agent. nih.gov After phosphorylation, its triphosphate form is incorporated into DNA, where it causes "masked chain termination," effectively halting DNA replication. nih.gov While it is a nucleoside analog, its principal anticancer effects are not mediated through the modulation of DNA methylation.

Preclinical Pharmacokinetics and Cellular Pharmacology of Roducitabine Phosphate in Vitro Investigations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies are fundamental in early drug development to predict a drug's pharmacokinetic properties. These assays help in understanding how a compound is absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.

Metabolic Stability Profiling in Liver Microsomes, Cytosols, and Hepatocytes

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. Standard in vitro models to assess this include incubations with liver microsomes, cytosolic fractions, and intact hepatocytes.

Liver Microsomes: These subcellular fractions are rich in Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. Assays with liver microsomes are instrumental in determining the intrinsic clearance of a compound mediated by these enzymes. The rate of disappearance of the parent compound over time is monitored to calculate its half-life and intrinsic clearance.

Cytosols: The cytosolic fraction contains various soluble enzymes, including some involved in Phase II conjugation reactions. Studying a compound's stability in cytosols provides insight into its susceptibility to metabolism by these enzymes.

Hepatocytes: As the most physiologically relevant in vitro model, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Studies using suspended or plated hepatocytes offer a more comprehensive picture of a drug's metabolic fate in the liver.

Table 1: Representative Data Table for Metabolic Stability Profiling

| Test System | Species | Compound Concentration (µM) | Incubation Time (min) | Percent Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 1 | 0, 15, 30, 60, 90 | Data not available | Data not available | Data not available |

| Liver Microsomes | Rat | 1 | 0, 15, 30, 60, 90 | Data not available | Data not available | Data not available |

| Hepatocytes | Human | 1 | 0, 30, 60, 120, 240 | Data not available | Data not available | Data not available |

| Hepatocytes | Rat | 1 | 0, 30, 60, 120, 240 | Data not available | Data not available | Data not available |

Note: This table is a template. Specific data for Roducitabine phosphate (B84403) is not available.

Plasma Protein Binding Characteristics Across Species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target and to be cleared from the body. Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the fraction of drug bound to plasma proteins across different species, which is crucial for interspecies pharmacokinetic scaling.

Table 2: Representative Data Table for Plasma Protein Binding

| Species | Plasma Concentration (µg/mL) | Method | Fraction Unbound (fu) | Percent Bound |

| Human | 1 | Equilibrium Dialysis | Data not available | Data not available |

| Rat | 1 | Equilibrium Dialysis | Data not available | Data not available |

| Mouse | 1 | Equilibrium Dialysis | Data not available | Data not available |

| Dog | 1 | Equilibrium Dialysis | Data not available | Data not available |

Note: This table is a template. Specific data for Roducitabine phosphate is not available.

Investigation of Drug Transporter Substrate Activity (e.g., MDR1, BCRP, CNT, ENT)

Drug transporters are membrane proteins that play a vital role in the absorption, distribution, and excretion of drugs. For nucleoside analogs like Roducitabine, transporters such as Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs) are critical for cellular uptake. Efflux transporters, including P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can limit a drug's absorption and tissue penetration by actively pumping it out of cells. In vitro assays using cell lines overexpressing these specific transporters are employed to determine if a compound is a substrate or inhibitor of these transporters.

In Vitro Solubility and Permeability Assessment (e.g., Caco-2 Cell Model)

A drug's solubility and permeability are key factors governing its oral absorption.

Solubility: Thermodynamic and kinetic solubility assays are performed to assess a compound's dissolution characteristics in various physiological buffers.

Permeability: The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. By measuring the passage of a drug across this cell layer, its intestinal permeability can be predicted. This model also allows for the assessment of efflux transporter activity by comparing permeability in the apical-to-basolateral and basolateral-to-apical directions.

Table 3: Representative Data Table for Caco-2 Permeability

| Parameter | Value |

| Apical to Basolateral (A-B) Permeability (Papp, 10⁻⁶ cm/s) | Data not available |

| Basolateral to Apical (B-A) Permeability (Papp, 10⁻⁶ cm/s) | Data not available |

| Efflux Ratio (B-A / A-B) | Data not available |

Note: This table is a template. Specific data for this compound is not available.

Cellular Pharmacology Studies of this compound

Cellular pharmacology studies aim to elucidate the mechanism of action of a drug at a cellular level, including its effects on cellular functions and signaling pathways.

Predictive Preclinical Pharmacokinetic Modeling for this compound

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations

Generating a scientifically accurate article with detailed research findings and data tables, as stipulated in the instructions, is not possible without foundational preclinical studies. The principles of assessing biochemical effects, quantifying potency, and developing pharmacokinetic models are well-established in pharmaceutical sciences. However, applying these principles to this compound requires specific experimental data that is not available in the public domain.

Therefore, in adherence with the strict requirement for factual accuracy, the requested article cannot be generated.

Molecular Mechanisms of Resistance to Roducitabine Phosphate in Vitro Investigations

Identification of Intrinsic and Acquired Resistance Pathways

In the context of Roducitabine Phosphate (B84403), both intrinsic and acquired resistance pathways are critical areas of investigation. Intrinsic resistance refers to the pre-existing factors in cancer cells that make them unresponsive to the drug from the outset. Acquired resistance, on the other hand, develops in response to drug exposure over time.

Laboratory studies utilizing cancer cell lines are instrumental in identifying these pathways. Through the continuous culture of cancer cells in the presence of increasing concentrations of Roducitabine Phosphate, researchers can generate resistant cell lines. Comparative analyses of these resistant lines against their parental, drug-sensitive counterparts allow for the identification of molecular changes responsible for the resistance phenotype.

Role of Drug Efflux Pumps (e.g., ATP-Binding Cassette Transporters: ABCB1, ABCG2) in this compound Resistance

A primary mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as drug efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.

Specifically, the roles of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP) are of significant interest in the study of resistance to nucleoside analogs like this compound. In vitro studies would typically involve quantifying the expression levels of these transporters in both sensitive and resistant cell lines. Functional assays, such as efflux assays using fluorescent substrates, can confirm the increased activity of these pumps in resistant cells.

Alterations in Drug Target Enzymes or Regulatory Pathways Leading to Resistance

This compound, as a nucleoside analog, must be intracellularly phosphorylated to its active triphosphate form to exert its cytotoxic effects by inhibiting DNA synthesis. Alterations in the enzymes involved in this activation pathway are a common mechanism of resistance.

Key enzymes in this pathway include deoxycytidine kinase (dCK), which performs the initial phosphorylation step. Downregulation of dCK expression or mutations that impair its enzymatic activity can significantly reduce the activation of this compound, leading to drug resistance. Conversely, alterations in enzymes responsible for the deamination and inactivation of the drug can also contribute to resistance.

Metabolic Reprogramming in this compound-Resistant Cell Lines

Cancer cells are known to undergo metabolic reprogramming to support their rapid proliferation and survival. In the context of drug resistance, these metabolic shifts can also play a crucial role. This compound-resistant cell lines may exhibit altered metabolic profiles compared to their sensitive counterparts.

Investigations in this area often involve metabolomic analyses to identify changes in key metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate pathway, and nucleotide metabolism. For instance, an upregulation of pathways that increase the endogenous pool of deoxynucleotides could competitively inhibit the incorporation of the activated form of this compound into DNA, thereby conferring resistance.

Epigenetic Contributions to this compound Resistance Phenotypes

Epigenetic modifications, such as DNA methylation and histone modifications, can regulate gene expression without altering the DNA sequence itself. These changes are increasingly recognized as important mediators of drug resistance.

In the case of this compound resistance, epigenetic silencing of genes encoding for drug-activating enzymes like dCK, or the epigenetic upregulation of genes for drug efflux pumps like ABCB1, could be significant contributing factors. Studies may utilize techniques such as bisulfite sequencing to analyze DNA methylation patterns and chromatin immunoprecipitation (ChIP) to examine histone modifications in resistant cell lines.

Preclinical Strategies for Overcoming this compound Resistance

The elucidation of resistance mechanisms paves the way for the development of strategies to overcome it. In a preclinical setting, several approaches can be explored to circumvent or reverse this compound resistance.

Structure Activity Relationship Sar and Analog Design for Roducitabine Phosphate

Elucidation of Key Structural Determinants for Roducitabine Phosphate's Biological Activity

The biological activity of nucleoside analogs like Roducitabine phosphate (B84403) is intrinsically linked to their structural characteristics, which allow them to be recognized and metabolized by cellular enzymes. The core structure, consisting of a nucleobase, a sugar moiety, and a phosphate group, presents multiple opportunities for modification to influence activity, selectivity, and pharmacokinetic properties.

For many nucleoside analogs, the stepwise phosphorylation to the active triphosphate form is a critical activation pathway. acs.org The initial phosphorylation step is often the rate-limiting factor in this bioactivation process. unimib.it Consequently, the presence of the monophosphate in this compound is a key determinant, bypassing this initial, often inefficient, enzymatic step.

Key structural determinants for the biological activity of nucleoside analogs can be summarized as follows:

The Nucleobase: The nature of the heterocyclic base (e.g., pyrimidine (B1678525) or purine) is fundamental for recognition by viral or cellular polymerases. Modifications to the base can affect the binding affinity and specificity for the target enzyme.

The Phosphate Group: As a monophosphate, this compound's anionic charge at physiological pH restricts its ability to passively diffuse across cell membranes. researchgate.netresearchgate.net This necessitates the use of prodrug strategies to mask this charge and facilitate cellular uptake. researchgate.net

Rational Design and Synthesis of this compound Prodrugs and Analogs

The rational design of prodrugs and analogs of this compound focuses on overcoming its inherent limitations, primarily its poor cell permeability due to the negatively charged phosphate group. acs.orgresearchgate.net The overarching goal is to improve its pharmacokinetic profile and enhance its therapeutic efficacy.

Strategies for Enhancing Cellular Permeability of Phosphate-Containing Nucleosides

To counteract the poor membrane permeability of phosphate-containing nucleosides, various prodrug strategies have been developed to mask the phosphate's negative charges, thereby increasing lipophilicity and facilitating cellular entry. unimib.itresearchgate.netnih.gov Upon entering the cell, these masking groups, or promoieties, are designed to be cleaved by intracellular enzymes to release the active nucleoside monophosphate. researchgate.net

Several successful strategies have been employed:

Pivaloyloxymethyl (POM) Prodrugs: This approach involves esterification of the phosphate with POM groups. However, this strategy can sometimes lead to the release of formaldehyde (B43269), a toxic byproduct. nih.gov

Isopropyloxy–carbonyloxymethyl (POC) Prodrugs: Similar to the POM approach, POC moieties are used to mask the phosphate charge. Tenofovir disoproxil fumarate (B1241708) is a well-known example of a di-POC prodrug that exhibits increased oral absorption and tissue permeability. nih.gov

S-Acylthioethyl (SATE) Prodrugs: The SATE pronucleotide approach has shown success in increasing in vitro antiviral activity. nih.gov These prodrugs are cleaved by esterases, leading to an intermediate that decomposes to release the monophosphate. nih.gov A potential advantage is the avoidance of formaldehyde release. nih.gov

Phosphoramidates (ProTides): This technology involves masking the phosphate with an amino acid ester and an aryl group. nih.gov ProTides have been successfully used in approved drugs like Sofosbuvir and Tenofovir alafenamide. unimib.itnih.gov The intracellular cleavage cascade is initiated by enzymes like Cathepsin A or Carboxylesterase 1.

Cyclic Phosphate Esters: The use of a cyclic phosphate ester strategy is another approach to create prodrugs of nucleosides like gemcitabine (B846). nih.gov

Interactive Table of Prodrug Strategies

| Prodrug Strategy | Promoieties | Key Features |

| POM | Pivaloyloxymethyl | Masks phosphate charge; may release formaldehyde. nih.gov |

| POC | Isopropyloxy–carbonyloxymethyl | Increases oral absorption and tissue permeability. nih.gov |

| SATE | S-Acylthioethyl | Increases in vitro activity; avoids formaldehyde release. nih.govnih.gov |

| ProTide | Amino acid ester and Aryl group | Broadly successful; utilizes specific intracellular enzymes for activation. unimib.itnih.gov |

| Cyclic Phosphate | Cyclic ester | Alternative strategy for creating nucleoside prodrugs. nih.gov |

Development of Novel Promoieties for Targeted Bioactivation

A more advanced prodrug strategy involves the development of promoieties that are cleaved by enzymes predominantly expressed in target tissues or cells. researchgate.net This approach aims to achieve site-specific activation of the drug, thereby increasing its concentration at the site of action and potentially reducing systemic toxicity. nih.gov

For instance, glycosylation of nucleoside analogs is being explored as a strategy to target glucose transporters (GLUTs), which are often upregulated in cancer cells. digitellinc.com This could potentially increase the selectivity of the therapeutic agent for tumor tissues. digitellinc.com Similarly, designing promoieties that are substrates for enzymes like the human oligopeptide transporter 1 (hPEPT1) in the gastrointestinal tract can enhance oral bioavailability. nih.gov

Impact of Chirality on Activity and Pharmacokinetics

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity and pharmacokinetic properties. The introduction of a chiral center, for example at the phosphorus atom in phosphonate (B1237965) or phosphoramidate (B1195095) prodrugs, can lead to diastereomers with different biological profiles. nih.gov

The spatial arrangement of atoms in a chiral molecule dictates how it interacts with chiral biological macromolecules like enzymes and receptors. It has been observed that different enantiomers of a drug can exhibit significantly different activities. For instance, in the case of some platinum-based anticancer agents, the R,R enantiomer was found to be the most effective for Pt(II) complexes, while the S,S enantiomer was more potent for Pt(IV) derivatives. rsc.orgresearchgate.net

Similarly, for mixed amidate/ester prodrugs of PMEA and PMPA, the L-alanine methyl ester in combination with a phenoxy moiety was found to be effective, whereas the D-alanine methyl ester resulted in a significant reduction in activity. nih.gov This highlights the critical importance of stereochemistry in the design of effective nucleoside analog prodrugs.

Structure-Based Drug Design Insights for Nucleoside Analogs

Structure-based drug design utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. dromicslabs.comnih.gov This approach is invaluable for identifying the key interaction points within the active site and for designing novel nucleoside analogs with improved properties.

Identification of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov For nucleoside analogs, these models are crucial for virtual screening of compound libraries and for guiding the design of new inhibitors. dromicslabs.com

Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). dromicslabs.combiointerfaceresearch.com A structure-based pharmacophore can be derived from the interactions observed between the ligand and the protein's active site. nih.gov

Common pharmacophoric features for nucleoside analog inhibitors include:

Hydrogen Bond Acceptors (HBA): These are typically electronegative atoms like oxygen or nitrogen that can accept a hydrogen bond from the protein.

Hydrogen Bond Donors (HBD): These are functional groups, such as hydroxyl or amino groups, that can donate a hydrogen atom to form a hydrogen bond with the protein.

Hydrophobic (HY) Regions: These are nonpolar regions of the molecule that can interact with hydrophobic pockets in the active site.

Negative/Positive Ionizable Features: These represent charged groups that can engage in electrostatic interactions with the protein.

Interactive Table of Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that accepts a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | A group that donates a hydrogen atom to a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar region that interacts with hydrophobic pockets. |

| Ionizable Feature | A charged group for electrostatic interactions. |

By comparing the pharmacophoric features of different models, common interaction patterns can be identified, which provides a deeper understanding of the requirements for effective ligand-receptor binding. biointerfaceresearch.com

Application of Computational Chemistry and Virtual Screening

Computational chemistry and virtual screening are indispensable tools in modern drug discovery and play a significant role in the design and development of nucleoside analogs like this compound. nih.gov These methods provide insights into the molecular interactions between the drug and its target, predict the activity of novel analogs, and screen large compound libraries to identify potential new drug candidates.

Molecular Modeling and Docking Studies:

Molecular modeling allows for the three-dimensional visualization of this compound and its interaction with target enzymes, such as DNA polymerases or ribonucleotide reductase. Docking studies, a key component of molecular modeling, predict the binding orientation and affinity of a ligand (in this case, an activated form of roducitabine) to the active site of a protein.

For instance, a hypothetical docking study of a roducitabine analog into the active site of a viral DNA polymerase could yield the following data:

| Analog | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Roducitabine-TP | - | -9.5 | Asp-185, Tyr-272, Arg-70 | High |

| Analog A | 5-Fluoro substitution | -10.2 | Asp-185, Tyr-272, Arg-70, Phe-161 (hydrophobic) | Very High |

| Analog B | 2'-Deoxy-2'-fluoro | -8.9 | Asp-185, Tyr-272 | Moderate |

| Analog C | N4-amino modification | -7.5 | Asp-185 | Low |

This table is illustrative and based on general principles of nucleoside analog docking studies.

These computational predictions help prioritize the synthesis of analogs that are most likely to have improved activity, saving time and resources in the drug development process.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

Ligand-based virtual screening would involve searching for molecules with similar structural or electronic features to known active compounds related to roducitabine.

Structure-based virtual screening would involve docking a large library of compounds into the three-dimensional structure of a target enzyme to identify potential binders.

A hypothetical virtual screening campaign to identify novel scaffolds for inhibitors of a key enzyme in cancer cell proliferation might produce a ranked list of compounds based on their predicted binding affinity. Promising hits from this screening could then be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of roducitabine analogs with known activities, a QSAR model could be developed to predict the activity of newly designed compounds.

A hypothetical QSAR study on a series of pyrimidine nucleoside analogs might reveal the following relationships:

| Descriptor | Correlation with Activity | Implication for Analog Design |

| Lipophilicity (logP) | Negative | More polar analogs may be more active. |

| Molecular Weight | Negative | Smaller analogs may have better activity. |

| Hydrogen Bond Donors | Positive | Maintaining or increasing H-bond donors could enhance activity. |

| Aromatic Ring Count | No significant correlation | Modifications to the pyrimidine ring may be tolerated. |

This table is illustrative and based on general principles of QSAR studies for nucleoside analogs.

These computational approaches are integral to the rational design of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. They allow researchers to explore a vast chemical space and focus on the most promising candidates for further development.

Advanced Analytical Methodologies for Roducitabine Phosphate Research

Chromatographic Techniques for Quantification and Metabolite Identification

Chromatography is the cornerstone for the separation, quantification, and identification of Roducitabine phosphate (B84403) and its various metabolites in complex biological samples. The choice of technique is dictated by the specific requirements of the analysis, such as sensitivity, resolution, and the nature of the analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of Roducitabine phosphate and its metabolites. unil.ch Its high specificity, achieved through mass-based detection, allows for accurate measurement even in complex matrices like plasma or cell lysates. dntb.gov.ua The method typically involves a reversed-phase liquid chromatography system for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In a typical LC-MS/MS workflow, the parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures a very low signal-to-noise ratio, enabling high sensitivity. nih.gov Optimization of both chromatographic conditions and mass spectrometric parameters is crucial for developing a robust assay. nih.govyoutube.com

Table 1: Illustrative LC-MS/MS Parameters for Nucleoside Analog Quantification

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Separation of analyte from matrix components. |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | Elution of the analyte from the column. |

| Flow Rate | 0.30 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions. |

| Monitored Transition | e.g., Precursor ion (M+H)+ → Product ion | Specific detection and quantification of the analyte. |

This technique is essential for pharmacokinetic studies and for measuring low-level intracellular metabolites. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used, robust method for the quantification of this compound, particularly in pharmaceutical dosage forms. aurigeneservices.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. dergipark.org.tr

Method development involves optimizing the mobile phase composition (e.g., a mixture of phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile), flow rate, and column temperature to achieve adequate separation and peak shape. aurigeneservices.comscielo.org.za UV detection is typically performed at the wavelength of maximum absorbance for the analyte, which is around 242 nm for similar nucleoside analogs. aurigeneservices.com Validation of the HPLC method according to ICH guidelines ensures its linearity, accuracy, precision, specificity, and robustness. dergipark.org.trresearchgate.net

Table 2: Example Validation Parameters for an HPLC-UV Assay

| Parameter | Specification | Finding |

|---|---|---|

| Linearity (Concentration Range) | 50-150 µg/mL | Correlation coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | Not more than 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.166 µM |

Data adapted from studies on analogous compounds for illustrative purposes. aurigeneservices.commdpi.com

Ion Chromatography (IC) is a specialized technique valuable for the analysis of ionic species. In the context of this compound, IC can be employed to determine inorganic phosphate and phosphite (B83602) impurities in the drug substance. nih.govthermofisher.com The separation is achieved on an ion-exchange column, followed by suppressed conductivity detection, which provides high sensitivity for ionic analytes. thermofisher.commetrohm.com This method is critical for quality control during the synthesis and formulation of the drug product. thermofisher.com

Spectroscopic and Imaging Approaches for Cellular and Subcellular Analysis

To understand the mechanism of action of this compound, it is crucial to study its behavior within intact cells. Spectroscopic and advanced imaging techniques allow for the structural confirmation of the compound and its metabolites and enable real-time tracking of related molecules at the subcellular level.

While not directly measuring this compound, genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET) are powerful tools for monitoring the intracellular dynamics of inorganic phosphate (Pi). mdpi.comfao.org Since this compound must be converted to its triphosphate form by cellular kinases to become active, the availability and fluctuation of the intracellular phosphate pool are critical. nih.gov

FRET sensors typically consist of a phosphate-binding protein fused between two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). plos.org When phosphate binds to the sensor, it induces a conformational change that alters the distance or orientation between the two fluorescent proteins, leading to a change in FRET efficiency. nih.gov By monitoring the ratio of YFP to CFP fluorescence, researchers can visualize and quantify changes in phosphate concentration in real-time and with subcellular resolution. nih.gov This allows for the investigation of how cellular phosphate homeostasis is affected by the uptake and metabolism of nucleoside analogs like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its potential metabolites. jchps.comresearchgate.net It provides detailed information about the chemical environment of each atom in a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. slideshare.net More advanced two-dimensional (2D) NMR experiments are used to establish connectivity between atoms:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

These techniques are indispensable for confirming the identity of the synthesized drug substance, characterizing impurities, and identifying the structures of novel metabolites formed in vivo or in vitro. mdpi.com

Quantitative Analysis of Intracellular this compound Metabolites and Nucleic Acid Incorporation

A critical aspect of understanding the efficacy of this compound is quantifying its active triphosphate metabolite within target cells and measuring its subsequent incorporation into DNA. nih.gov This requires highly sensitive analytical methods capable of measuring low concentrations in complex cellular extracts.

The most effective approach for this analysis is LC-MS/MS. nih.gov The methodology involves several key steps:

Cellular Extraction: Cells are harvested and lysed to release the intracellular contents.

DNA Isolation: For incorporation studies, genomic DNA is carefully purified from the cell lysate.

Enzymatic Digestion: The purified DNA is digested into individual deoxynucleosides using a cocktail of enzymes such as DNase I, phosphodiesterase, and alkaline phosphatase. nih.gov

LC-MS/MS Analysis: The resulting mixture of deoxynucleosides (including the incorporated Roducitabine) is analyzed by a validated LC-MS/MS method to quantify the amount of drug incorporated per microgram of DNA. nih.gov

This quantitative data is vital for establishing a direct link between drug exposure and its molecular mechanism of action. nih.govnih.gov Studies on analogous compounds have shown that the level of DNA incorporation is often proportional to the drug dose and treatment duration. nih.gov

Table 3: Hypothetical Research Data on Intracellular this compound

| Cell Line | Treatment Concentration | Intracellular Triphosphate (pmol/10⁶ cells) | DNA Incorporation (fmol/µg DNA) |

|---|---|---|---|

| HL-60 | 1 µM | 15.2 | 21.5 |

| U937 | 1 µM | 11.8 | 17.3 |

| HL-60 | 5 µM | 68.5 | 95.8 |

This table presents hypothetical data based on expected outcomes from research on similar nucleoside analogs to illustrate potential findings. nih.govnih.gov

Drug Discovery and Development Insights for Nucleoside Analogs with Focus on Roducitabine Phosphate Context

Application of Data-Driven Approaches and Artificial Intelligence in Nucleoside Analog Discovery

The discovery of novel nucleoside analogs is being revolutionized by the integration of data-driven methodologies and artificial intelligence (AI). These computational tools can sift through vast chemical spaces to identify promising drug candidates more efficiently than traditional screening methods. researchgate.net

Machine learning (ML) workflows are also enhancing the rapid and precise identification of nucleoside drugs. A hybrid approach combining supervised and unsupervised machine learning has been demonstrated for the high-throughput identification of numerous anti-viral and anti-cancer nucleoside drugs based on their nanopore transmission readouts. rsc.org This ML-assisted nanopore approach represents a significant advance over slower, more complex analytical tools like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org

Interactive Table:

| AI/Data-Driven Technique | Application in Nucleoside Analog Discovery | Example/Reference |

|---|---|---|

| Generative Models (e.g., CRT) | De novo design of novel nucleoside analog structures. | Generation of molecules conditioned on Remdesivir and Molnupiravir. researchgate.netchemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Understanding and predicting the antiviral activity of nucleoside analogs. | Used as a benchmark for generative molecular design. researchgate.netchemrxiv.org |

| Hybrid Machine Learning (Supervised/Unsupervised) | High-throughput identification and distinction of nucleoside drugs. | Analysis of nanopore transmission readouts. rsc.org |

Role of Preclinical Tool Compounds in Target Identification and Pathway Elucidation

Preclinical tool compounds are indispensable for validating new drug targets and elucidating biological pathways. Nucleoside analogs, due to their mechanism of action, are particularly effective as tool compounds. They function as antimetabolites that, after intracellular phosphorylation, can be incorporated into growing DNA or RNA strands, leading to chain termination and the inhibition of viral or cellular polymerases. wikipedia.orgmdpi.com This mechanism allows researchers to probe the function of specific enzymes involved in nucleic acid synthesis.

The study of how different nucleoside analogs affect cells with specific genetic mutations, such as defects in DNA replication checkpoints, can reveal unique patterns of genomic instability. mdpi.com This helps to elucidate the precise mechanism of action and identify cellular factors that determine sensitivity or resistance to a particular compound. For example, the chemotherapeutic agent Decitabine (B1684300), a cytidine (B196190) analog, acts as a tool to study DNA methylation. wikipedia.org By incorporating into DNA, it irreversibly traps DNA methyltransferase (DNMT) enzymes, leading to DNA hypomethylation and the reactivation of silenced tumor suppressor genes. wikipedia.orgpatsnap.com This allows researchers to investigate the role of epigenetic modifications in cancer and other diseases. patsnap.comnih.gov

The use of such tool compounds is a critical step in the drug development process, providing the biological rationale needed to advance a candidate like Roducitabine phosphate (B84403) into further preclinical and clinical investigation. nih.gov

Future Directions in Nucleoside Analog Research and Optimization

The future of nucleoside analog research is focused on creating more targeted therapies by integrating complex biological data and utilizing more physiologically relevant preclinical models.

A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a drug. thermofisher.com Integrating these diverse datasets allows researchers to build comprehensive molecular profiles of a disease state and understand the system-wide effects of a nucleoside analog. scispace.com This approach can reveal the molecular signatures of diseases, identify novel therapeutic targets, and characterize the inter-individual variability in drug responses. mdpi.com

For example, by analyzing proteomic and metabolomic profiles from patients, researchers can identify key pathways perturbed by a disease, which can then be targeted for drug repurposing or the design of new nucleoside analogs. scispace.comoup.com Computational methods like Multi-Omics Factor Analysis (MOFA) are being developed to discover the principal sources of variation in multi-omics datasets, helping to disentangle complex biological heterogeneity and identify disease drivers. github.io This comprehensive insight is crucial for optimizing the efficacy and selectivity of new compounds.

Interactive Table:

| Omics Type | Molecular Read-out | Application in Nucleoside Analog Research |

|---|---|---|

| Genomics | DNA (genetic variants, gene structure) | Identify genetic factors influencing drug response and resistance. thermofisher.com |

| Transcriptomics | RNA (gene expression levels) | Analyze changes in gene expression following drug treatment. thermofisher.com |

| Proteomics | Protein (abundance, modifications, interactions) | Determine the drug's effect on protein expression and signaling pathways. thermofisher.com |

| Metabolomics | Metabolites (small molecules) | Assess changes in cellular metabolism and identify biomarkers of drug activity. thermofisher.com |

To better predict clinical outcomes, research is moving beyond traditional two-dimensional (2D) cell cultures to more advanced preclinical models that faithfully recapitulate human physiology and disease. Patient-derived organoids have emerged as a powerful tool in this regard. mdpi.com These three-dimensional (3D) structures are grown from a patient's own tumor cells and can replicate the in vivo tumor architecture, functionality, and microenvironment more accurately than cell lines. mdpi.com

These models are invaluable for preclinical drug screening, allowing for the assessment of a nucleoside analog's efficacy in a context that reflects the heterogeneity of human tumors. mdpi.com For example, patient-derived cell lines and organoids have been used to study resistance to PARP inhibitors in high-grade serous ovarian cancer and to test the efficacy of alternative treatments like the synthetic alkaloid analog Lurbinectedin. mdpi.com Such models can be used to predict patient responses to specific therapies, guiding therapeutic decisions and advancing personalized medicine. mdpi.com The use of these advanced systems for a compound like Roducitabine phosphate would provide crucial mechanistic insights and a stronger rationale for its clinical development.

Q & A

Q. How should researchers address negative or inconclusive results in this compound efficacy studies?

- Methodological Answer : Publish negative findings in repositories like Zenodo or Figshare to avoid publication bias. Use the STREGA checklist for genetic association studies or CONSORT for preclinical trials. Discuss potential confounding variables (e.g., batch variability, model limitations) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.